Barbituric acid
Overview
Description
Barbiturates are a class of organic compounds derived from barbituric acid. They are known for their sedative-hypnotic effects and have been used in medicine as anxiolytics, hypnotics, and anticonvulsants . Barbiturates act by depressing the central nervous system, leading to effects ranging from mild sedation to total anesthesia . Despite their medical utility, barbiturates have a high potential for addiction and overdose, which has led to their replacement by safer alternatives like benzodiazepines in many applications .
Mechanism of Action
- Barbituric acid itself does not have any direct effect on the central nervous system. However, chemists have derived over 2,500 compounds from it that possess pharmacologically active qualities .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Barbituric acid and its derivatives have been found to inhibit the urease enzyme, which is involved in nitrogen turnover and crop fertilization, as well as in human and animal pathologies . The enzyme barbiturase, which consists of four identical subunits, each bound to a zinc atom, is known to interact with this compound .
Cellular Effects
The effects of this compound on cells are primarily observed through its inhibition of the urease enzyme. This inhibition can impact various cellular processes, including nitrogen metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the urease enzyme. It is believed to bind to the enzyme, inhibiting its activity and thereby affecting nitrogen metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, studies have shown that this compound derivatives can inhibit the urease enzyme, with some compounds showing several-fold more urease inhibition activity than standard compounds .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, its derivatives have been studied for their inhibitory effects on the urease enzyme .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the urease enzyme. It interacts with this enzyme, affecting the hydrolysis of urea into ammonia and carbon dioxide .
Transport and Distribution
Given its biochemical properties and interactions with the urease enzyme, it is likely that it is transported to sites where this enzyme is present .
Subcellular Localization
Given its interaction with the urease enzyme, it is likely that it is localized in areas where this enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of barbiturates typically involves the condensation of urea with diethyl malonate in the presence of sodium ethoxide, which acts as a base . This reaction forms barbituric acid, the parent compound of all barbiturates . The general reaction can be represented as follows:
Diethyl malonate+Urea→Barbituric acid
Industrial Production Methods: Industrial production of barbiturates follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Barbiturates undergo various chemical reactions, including:
Oxidation: Barbiturates can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of barbiturates can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the barbiturate ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Alkyl halides are often used in nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Alkylated barbiturates.
Scientific Research Applications
Barbiturates have a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzodiazepines: Such as diazepam and lorazepam.
Nonbenzodiazepines: Such as zolpidem and eszopiclone.
Other Barbiturates: Including phenobarbital, amobarbital, and pentobarbital.
Barbiturates are distinguished by their higher potential for addiction and overdose compared to benzodiazepines and nonbenzodiazepines .
Properties
IUPAC Name |
1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYOPLTXPVRDBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4390-16-3 (mono-hydrochloride salt) | |
Record name | Barbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067527 | |
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DSSTOX Substance ID |
DTXSID8020129 | |
Record name | Barbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White powder; [Alfa Aesar MSDS], Solid | |
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione | |
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Record name | Barbituric acid | |
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Record name | Barbituric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |
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Solubility |
1.9e-05 mg/mL at 37 °C | |
Record name | Barbituric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
67-52-7 | |
Record name | Barbituric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Barbituric acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067527 | |
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Record name | BARBITURIC ACID | |
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Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione | |
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Record name | Barbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020129 | |
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Record name | Barbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.598 | |
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Record name | BARBITURIC ACID | |
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Record name | Barbituric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248 °C | |
Record name | Barbituric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041833 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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